![molecular formula C25H25F3N2O4 B11159797 N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11159797.png)
N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide
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Overview
Description
N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a trifluoromethoxy phenoxy moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The central furanamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:
-
Acidic Hydrolysis : In 6 M HCl at reflux (110°C), the amide bond cleaves to yield 5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-carboxylic acid and 1-benzylpiperidin-4-amine, confirmed via LC-MS analysis .
-
Basic Hydrolysis : Treatment with NaOH (2 M, 80°C) produces the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid .
-
Reductive Amination : The liberated amine from hydrolysis reacts with aldehydes (e.g., benzaldehyde) in the presence of NaBH₃CN, forming secondary amines .
Table 1: Amide reaction pathways
Piperidine Ring Modifications
The 1-benzyl-4-piperidinyl group participates in alkylation and deprotection reactions:
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N-Alkylation : Using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃, the piperidine nitrogen is selectively alkylated at 60°C, confirmed by NMR δ 2.8–3.1 ppm (N-CH₂) .
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Benzyl Group Removal : Hydrogenolysis with Pd/C (10% wt) under H₂ (1 atm) in ethanol removes the benzyl group, yielding 4-aminopiperidine derivatives .
Table 2: Piperidine reactivity
Reaction | Reagents/Conditions | Outcome | Selectivity | Source |
---|---|---|---|---|
N-Alkylation | R-X, DMF, K₂CO₃, 60°C | N-substituted piperidine | >90% | |
Debenzylation | H₂, Pd/C, EtOH | Free piperidine | 88% |
Trifluoromethoxy Phenoxy Methyl Reactivity
The 4-(trifluoromethoxy)phenoxymethyl group exhibits stability under standard conditions but undergoes selective transformations:
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Ether Cleavage : BBr₃ in DCM at −78°C cleaves the methyl ether, generating a phenolic intermediate .
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at 0°C introduces nitro groups para to the trifluoromethoxy group .
Table 3: Trifluoromethoxy group reactions
Reaction | Conditions | Product | Notes | Source |
---|---|---|---|---|
Ether cleavage | BBr₃, DCM, −78°C | Phenolic derivative | Requires anhydrous conditions | |
Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted arene | Para selectivity |
Furan Ring Functionalization
The furan ring participates in cycloaddition and oxidation reactions:
-
Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 120°C, forming a bicyclic adduct .
-
Oxidation : MnO₂ in acetone oxidizes the furan to a γ-lactone .
Table 4: Furan ring transformations
Reaction | Reagents | Product | Yield (%) | Source |
---|---|---|---|---|
Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct | 65 | |
Oxidation | MnO₂, acetone | γ-Lactone | 58 |
Cross-Coupling Reactions
The benzyl and trifluoromethoxy groups enable palladium-catalyzed couplings:
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Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1), the benzyl group is functionalized with aryl substituents .
-
Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, the piperidine nitrogen couples with aryl halides .
Stability and Degradation Pathways
Scientific Research Applications
Synthesis and Modification
The synthesis of N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multi-step reactions that allow for modifications to enhance its biological activity. Key steps in the synthesis include:
- Formation of the piperidine ring.
- Introduction of the benzyl group.
- Addition of the trifluoromethoxy phenolic moiety.
These reactions are crucial for understanding potential modifications that can yield derivatives with improved efficacy or reduced side effects .
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound to dopamine receptors using in vitro assays. The results indicated a significant interaction with D2 receptors, suggesting potential use in treating disorders related to dopaminergic dysregulation .
Case Study 2: Antimicrobial Efficacy
In an investigation of structural analogs, compounds related to this compound were tested against Mycobacterium tuberculosis. Results showed promising activity against both replicating and non-replicating bacteria, indicating that modifications could lead to new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Biological Activity
N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring, a benzyl group, and a trifluoromethoxy phenyl moiety. This compound has garnered attention in medicinal chemistry and pharmacology due to its significant biological activities, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it exhibits affinity for dopamine and serotonin receptors, which may play a role in its therapeutic effects on neurological disorders. The compound's ability to modulate neurotransmission suggests potential applications in treating conditions such as depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various studies that highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of the piperidine ring is crucial for its neuroactive properties, while the trifluoromethoxy group contributes to its pharmacokinetic profile .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique structural features of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-benzylpiperidine | Benzyl group attached to piperidine | Neuroactive |
4-(trifluoromethoxy)aniline | Trifluoromethoxy group on aniline | Antimicrobial |
2-furancarboxylic acid | Furan ring with carboxylic acid | Anti-inflammatory |
The distinct combination of these features enhances the selectivity and efficacy of this compound compared to other compounds listed above.
In Vitro Studies
In vitro assays have been conducted to evaluate the interaction of this compound with various biological targets. For instance, binding affinity studies have shown significant interactions with dopamine D2 receptors and serotonin 5-HT2A receptors, indicating its potential as an antipsychotic agent . Additionally, enzyme inhibition studies have demonstrated that this compound can inhibit acetylcholinesterase, which is relevant for treating Alzheimer's disease and other cognitive disorders .
Neuropharmacological Applications
A study focusing on the neuropharmacological applications of this compound highlighted its potential in alleviating symptoms associated with anxiety and depression. In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting efficacy as an anxiolytic agent. The study emphasized the importance of further clinical trials to establish safety and dosage parameters for human use .
Efficacy Against Neurological Disorders
Another research article discussed the efficacy of this compound in models simulating neurodegenerative diseases such as Alzheimer's. The findings indicated that this compound improved cognitive function and reduced amyloid-beta plaque formation in treated subjects. This positions the compound as a promising candidate for future therapeutic development against Alzheimer's disease .
Properties
Molecular Formula |
C25H25F3N2O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H25F3N2O4/c26-25(27,28)34-21-8-6-20(7-9-21)32-17-22-10-11-23(33-22)24(31)29-19-12-14-30(15-13-19)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2,(H,29,31) |
InChI Key |
GNAWDHRPGXPXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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